molecular formula C16H18N2O2 B5111638 2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B5111638
M. Wt: 270.33 g/mol
InChI Key: RCUHKPVJTMSGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-chromenes, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-component reaction (MCR). One common method is the three-component condensation of aromatic aldehydes, malononitrile, and substituted phenols in the presence of a base. For instance, the reaction of cyclohexyl aldehyde, malononitrile, and 4-hydroxybenzaldehyde in a suitable solvent like ethanol, under reflux conditions, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar multi-component reactions, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

Scientific Research Applications

2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-aryl-6-hexyl-7-hydroxy-4H-chromene-3-carbonitrile
  • 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
  • 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile

Uniqueness

2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile is unique due to its cyclohexyl substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(19)8-14(12)20-16(13)18/h6-8,10,15,19H,1-5,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUHKPVJTMSGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.